2-Isobutoxy-1-ethanamine hydrochloride
Overview
Description
2-Isobutoxy-1-ethanamine hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C6H16ClNO and a molecular weight of 153.65 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact structure can be found in chemical databases or literature.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . These details can typically be found in material safety data sheets or chemical databases.Scientific Research Applications
Metabolism and Synthetic Routes
- Research on the metabolism of psychoactive phenethylamines in rats identified metabolites through a pathway leading to the corresponding aldehyde metabolite by deamination, followed by reduction or oxidation to give alcohol and carboxylic acid metabolites. Another pathway leads to 2-O-desmethyl or 5-O-desmethyl metabolites, with the amino group subsequently acetylated (Kanamori et al., 2002).
- A novel synthetic route was developed for a key intermediate of Silodosin, an α1-adrenoceptor antagonist, utilizing 2-nitrochlorobenzene as the starting material, demonstrating the importance of innovative synthetic methodologies in accessing pharmaceutical intermediates (Luo et al., 2008).
- Synthesis and characterization of chalcones bearing N-substituted ethanamine demonstrated potential antiamoebic activity, illustrating the application of chemical synthesis in developing therapeutics (Zaidi et al., 2015).
Chemical and Pharmacological Characterization
- Detailed analytical characterization of novel synthetic hallucinogens provided insights into their structural and pharmacological properties, contributing to forensic science and toxicology (Zuba et al., 2013).
- The study on the metabolism of 25I-NBOMe and 25I-NBOH identified the cytochrome P450 enzymes involved, highlighting the importance of understanding metabolic pathways for safety and therapeutic implications (Nielsen et al., 2017).
Future Directions
Properties
IUPAC Name |
2-(2-methylpropoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2)5-8-4-3-7;/h6H,3-5,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQGGCMNEHVGQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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